REACTION_CXSMILES
|
CO[C:3]1[CH:11]=[C:10]([O:12][CH2:13][C:14]([F:17])([F:16])[F:15])[C:9]([F:18])=[CH:8][C:4]=1[C:5]([O-:7])=[O:6].[OH-].[Na+].Cl>C1COCC1.O>[F:17][C:14]([F:15])([F:16])[CH2:13][O:12][C:10]1[C:9]([F:18])=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred rapidly for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped into the rapidly stirring solution at room temperature
|
Type
|
CUSTOM
|
Details
|
The biphasic result
|
Type
|
ADDITION
|
Details
|
was added to the aqueous residue to a volume of 50 mL
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methylene chloride (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organics were extracted with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solvent was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=C(C(=O)O)C=C1F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |